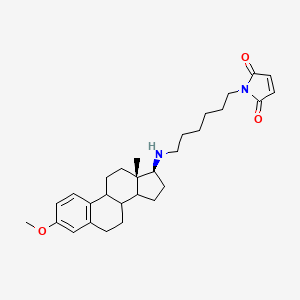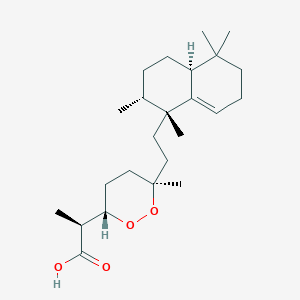
Mycaperoxide H
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mycaperoxide H is a natural product found in Mycale with data available.
Scientific Research Applications
Cytotoxic Properties
Synthetic Studies for Potential Drug Development
Research has also been conducted on the synthesis of Mycaperoxide H and related compounds. One study focused on the biomimetic synthesis of Mycaperoxide B, a related compound, which involved creating diastereoisomers of the compound to understand its biosynthetic pathway (Silva et al., 2012). Such studies are crucial for the development of synthetic routes for potential drug compounds.
Structural and Stereochemical Analysis
The structural and stereochemical analysis of Mycaperoxide H and related compounds has been a subject of research. This involves the use of spectroscopic analysis and chemical derivatization to determine the compounds' structures, as seen in a study that isolated new norsesterterpenes from marine sponges (Capon et al., 1998). Understanding these structures is key to exploring their biological activities and therapeutic potential.
Total Synthesis and NMR Studies
The total synthesis of Mycaperoxide H and its analogs has been achieved, which is significant for studying their biological activities and potential pharmaceutical applications. In a recent study, the total syntheses of various mycaperoxides were reported, using innovative methods like oxidative ring expansion (Kerim et al., 2022). Such syntheses enable the detailed study of these compounds and their derivatives.
properties
Product Name |
Mycaperoxide H |
|---|---|
Molecular Formula |
C24H40O4 |
Molecular Weight |
392.6 g/mol |
IUPAC Name |
(2S)-2-[(3S,6R)-6-[2-[(1R,2R,4aS)-1,2,5,5-tetramethyl-2,3,4,4a,6,7-hexahydronaphthalen-1-yl]ethyl]-6-methyldioxan-3-yl]propanoic acid |
InChI |
InChI=1S/C24H40O4/c1-16-9-10-18-19(8-7-12-22(18,3)4)24(16,6)15-14-23(5)13-11-20(27-28-23)17(2)21(25)26/h8,16-18,20H,7,9-15H2,1-6H3,(H,25,26)/t16-,17+,18-,20+,23+,24-/m1/s1 |
InChI Key |
GDGRBTCRWIRALV-LXCIQGLGSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@H]2C(=CCCC2(C)C)[C@]1(C)CC[C@@]3(CC[C@H](OO3)[C@H](C)C(=O)O)C |
Canonical SMILES |
CC1CCC2C(=CCCC2(C)C)C1(C)CCC3(CCC(OO3)C(C)C(=O)O)C |
synonyms |
mycaperoxide H |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4R,6S,8R,9Z,11E)-16-chloro-17,19-dihydroxy-4-methyl-3,7-dioxatricyclo[13.4.0.06,8]nonadeca-1(15),9,11,16,18-pentaene-2,13-dione](/img/structure/B1250762.png)
![1-[4-(5-Bromopyrimidin-2-ylsulfanyl)phenyl]-3-(2-nitrobenzoyl)urea](/img/structure/B1250763.png)
![Methyl 8-(pentacyclo[6.4.0.0(2,7).0(3,6).0(9,12)]dodec-4-yl)octanoate](/img/structure/B1250765.png)
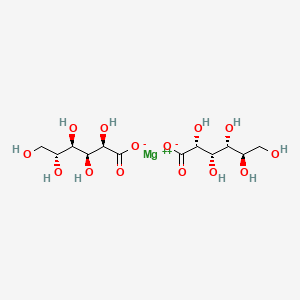

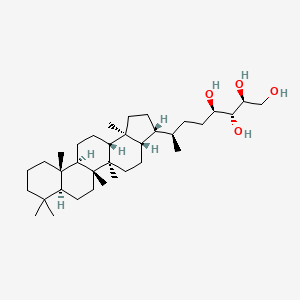
![trisodium;hydroxy-[4-[[(E)-3-(2-methoxyphenyl)but-2-enyl]-methylamino]-1-phosphonatobutyl]phosphinate](/img/structure/B1250770.png)
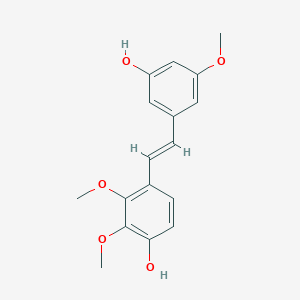
![N-[1-[(3R)-3-(3,5-difluorophenyl)-3-(1-methylsulfonylpiperidin-4-yl)propyl]piperidin-4-yl]-N-ethyl-2-(4-methylsulfonylphenyl)acetamide](/img/structure/B1250772.png)
![(1R,13R,15S,16S)-12,12,16-trimethyl-10,19,21-triazahexacyclo[13.5.2.01,13.03,11.04,9.015,19]docosa-3(11),4,6,8-tetraen-22-one](/img/structure/B1250775.png)

![N-[5-[2-(2-methoxyanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]pentanamide](/img/structure/B1250779.png)

